2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
Description
This heterocyclic compound combines a 1,3-benzothiazole core substituted with a methoxy group at position 4 and a piperazine ring linked via a 1,3-dimethylpyrazole-5-carbonyl moiety at position 2. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Benzothiazole: Known for antimicrobial, antitumor, and anti-inflammatory activities .
- Piperazine: Enhances solubility and bioavailability while serving as a flexible linker .
- Methoxy group: Modulates electronic properties and metabolic stability .
The compound’s synthesis likely involves multi-step reactions, such as coupling a pre-functionalized benzothiazole with a piperazine-pyrazole intermediate, as seen in analogous methodologies . Structural characterization would employ crystallographic tools (e.g., SHELX for small-molecule refinement or CCP4 for macromolecular applications ).
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-12-11-13(21(2)20-12)17(24)22-7-9-23(10-8-22)18-19-16-14(25-3)5-4-6-15(16)26-18/h4-6,11H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDKQHOHWGHVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound’s structure, which includes a 1,3-dimethyl-1h-pyrazole and a piperazine moiety, suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it is challenging to definitively state which biochemical pathways are affected by VU0490898-1/F2447-0209. Compounds with similar structures have been found to possess various biological activities, suggesting that this compound may also interact with multiple pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Without specific information on the compound’s targets and mode of action, it is difficult to predict how these factors might influence the action of vu0490898-1/f2447-0209.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural and functional differences between the target compound and related molecules:
Key Findings from Comparative Studies
Bioactivity Correlation :
- Pyrazole-benzothiazole hybrids (e.g., 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ) exhibit analgesic activity due to dual inhibition of COX-2 and 5-LOX enzymes . The target compound’s methoxy group may enhance similar interactions but requires experimental validation.
- Thiadiazine-linked pyrazoles (e.g., compound from ) show broad-spectrum antimicrobial activity , attributed to the thiadiazine moiety’s electrophilic sulfur atom.
Synthetic Efficiency :
- Multicomponent reactions (e.g., one-pot synthesis in ) reduce steps but may limit regioselectivity. In contrast, stepwise coupling (as inferred for the target compound) allows precise control over substituent placement.
Crystallographic Insights :
- SHELX-refined structures (e.g., ) reveal that methoxy and carbonyl groups stabilize intramolecular hydrogen bonds, enhancing thermal stability.
Pharmacological and Computational Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
